molecular formula C15H9NO5S2 B2545140 (E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-hydroxybenzoic acid CAS No. 853904-02-6

(E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-hydroxybenzoic acid

Número de catálogo: B2545140
Número CAS: 853904-02-6
Peso molecular: 347.36
Clave InChI: JDCKUMXKXNPDFG-KPKJPENVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-hydroxybenzoic acid (CAS 612803-74-4) is a synthetic rhodanine derivative provided for early-stage chemical and pharmaceutical research. This compound is part of a class of molecules known for a wide spectrum of investigated biological activities. Rhodanine derivatives are a key scaffold in antimicrobial research due to their structural similarity to penicillin . Studies on closely related 5-indolylmethylen-4-oxo-2-thioxothiazolidine derivatives have shown that these compounds can exhibit potent antibacterial and antifungal properties, in some cases demonstrating greater potency than standard reference drugs like ampicillin against a range of bacteria, including resistant strains, and significantly higher antifungal activity than bifonazole and ketoconazole . Furthermore, research on similar furan-containing rhodanine compounds has revealed a broad-spectrum virucidal activity specifically against enveloped viruses (such as HSV, ZIKV, and influenza), potentially through a mechanism that affects the fluidity of the viral lipid bilayer and disrupts virus-cell fusion . The proposed molecular targets for such activity include bacterial enzymes like MurB and fungal CYP51, as suggested by molecular docking studies . This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers are responsible for confirming the compound's identity and purity for their specific applications.

Propiedades

IUPAC Name

4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9NO5S2/c17-11-6-8(3-4-10(11)14(19)20)16-13(18)12(23-15(16)22)7-9-2-1-5-21-9/h1-7,17H,(H,19,20)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDCKUMXKXNPDFG-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=C(C=C3)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CC(=C(C=C3)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound (E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-hydroxybenzoic acid is a novel organic molecule that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. Its structure incorporates a thiazolidinone ring, a furan moiety, and a benzoic acid derivative, which may enhance its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C18H15N3O3SC_{18}H_{15}N_{3}O_{3}S, indicating the presence of nitrogen, oxygen, and sulfur, which are often associated with biological activity. The compound's structure suggests potential interactions with various biological targets, making it a candidate for further investigation in drug development.

Antimicrobial Activity

Preliminary studies have indicated that compounds with similar thiazolidinone structures exhibit significant antimicrobial properties. For instance, derivatives of thiazolidinones have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 16 to 32 mg/mL .

Compound Activity MIC (mg/mL) Target Organisms
(E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-hydroxybenzoic acidAntimicrobialTBDTBD
Thiazolidinone Derivative AAntibacterial16–32Staphylococcus spp.
Thiazolidinone Derivative BAntibacterial4.09–17.03Bacillus subtilis

Anticancer Potential

Research has suggested that compounds containing furan and thiazolidinone moieties may possess anticancer properties. For instance, studies on similar compounds have demonstrated their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Enzyme Inhibition

The compound's mechanism of action may involve the inhibition of specific enzymes critical for various biochemical pathways. For example, compounds with similar structures have been tested for their inhibitory effects on serine proteases and other enzyme targets related to cancer and infectious diseases .

Case Studies

  • Antimicrobial Efficacy : A study conducted by Zvarec et al. explored the antibacterial activity of rhodanine-furan conjugates, revealing that certain derivatives exhibited potent activity against resistant bacterial strains. The study highlighted the importance of structural modifications in enhancing biological efficacy .
  • Anticancer Activity : Research published in MDPI demonstrated that thiazolidinone derivatives showed promising results in inhibiting the growth of various cancer cell lines, suggesting that the incorporation of furan and thiazolidinone moieties can lead to enhanced anticancer activity .

The proposed mechanism of action for (E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-hydroxybenzoic acid involves:

  • Enzyme Interaction : Binding to active sites on enzymes and inhibiting their function.
  • Receptor Modulation : Interacting with cellular receptors to modulate signaling pathways.
  • Pathway Disruption : Interfering with critical biochemical pathways involved in disease progression.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound possesses a complex structure characterized by a thiazolidinone core, a furan moiety, and a hydroxylated benzoic acid component. Its molecular formula is C17H15N3O3S2C_{17}H_{15}N_3O_3S_2, with a molecular weight of approximately 373.45 g/mol. The presence of multiple functional groups suggests potential reactivity and biological activity.

Anticancer Activity

One of the most significant applications of this compound is its anticancer properties. Research indicates that derivatives of thiazolidinones, including this specific compound, exhibit moderate to strong antiproliferative activity against various cancer cell lines. A study demonstrated that modifications to the thiazolidinone framework could enhance its efficacy against human leukemia cells, suggesting that the electron-donating groups on the aromatic ring play a crucial role in its anticancer activity .

Case Study: Antiproliferative Effects

In an experimental setup involving two different human leukemia cell lines, compounds derived from the thiazolidinone framework were subjected to MTT and Trypan blue assays. The results indicated a dose-dependent response where higher concentrations of the compound resulted in significant reductions in cell viability, confirming its potential as an anticancer agent .

Anti-inflammatory Properties

The compound has also shown promise in anti-inflammatory applications. Research involving leukadherin 1 (LA1), which is structurally related to (E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-hydroxybenzoic acid, demonstrated its ability to reduce leukocyte recruitment during inflammatory responses in animal models. This suggests that similar compounds could be effective in treating conditions characterized by excessive inflammation .

Case Study: In Vivo Anti-inflammatory Effects

In studies involving mice subjected to acute peritonitis, treatment with LA1 resulted in reduced leukocyte accumulation, indicating that compounds with similar structures can modulate inflammatory responses effectively. Additionally, LA1 was shown to mitigate renal ischemia/reperfusion injury in murine models, further supporting its therapeutic potential in inflammatory diseases .

Pharmacological Insights

The pharmacokinetic profiles of compounds like (E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-hydroxybenzoic acid are critical for their development as therapeutic agents. Improved formulations are being researched to enhance solubility and stability, which are vital for maximizing bioavailability and therapeutic effectiveness .

Table: Summary of Applications and Findings

ApplicationFindingsReferences
Anticancer ActivityModerate to strong antiproliferative effects on leukemia cells
Anti-inflammatoryReduced leukocyte recruitment in acute peritonitis models
PharmacokineticsNeed for improved formulations for better solubility and stability

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues with Substituted Aromatic Groups

Indole Derivatives (Compounds 5b and 5h)
  • Structure : Replace the furan ring with indole or methoxy-indole groups. Example: (Z)-3-(5-((5-methoxy-1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid (5h) .
  • Activity : These compounds exhibit potent antibacterial and antifungal activity, with MIC values ranging from 1.56–6.25 µg/mL against Staphylococcus aureus and Candida albicans .
Benzimidazole Derivatives
  • Structure : Feature a benzimidazole substituent instead of furan, e.g., 5-(1H-benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-ylcarboxilic acids (8–10) .
  • Activity : Demonstrated anticancer activity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, with IC₅₀ values < 10 µM .
  • Key Difference : The planar benzimidazole group may intercalate into DNA, a mechanism less likely with the smaller furan ring .
Chlorobenzylidene Derivative
  • Structure : (E)-4-(3-(5-(2-Chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)-2-hydroxybenzoic acid .
  • Activity: Not explicitly reported, but the chlorine atom likely enhances lipophilicity and target affinity through halogen bonding .

Functional Analogues with Modified Thiazolidinone Cores

Acetic Acid Derivatives
  • Structure : (4-Oxo-5-{[3-(2-phenylethoxy)phenyl]methylidene}-2-thioxothiazolidin-3-yl)acetic acid .
  • Activity : Dual inhibitors of α-glucosidase and acetylcholinesterase (IC₅₀: 12–18 µM) .
  • Key Difference : The acetic acid side chain improves solubility but reduces steric bulk compared to the hydroxybenzoic acid group .

Comparative Data Table

Compound Name / ID Core Structure Substituent Bioactivity (IC₅₀/MIC) Molecular Weight (g/mol) Reference
Target Compound Thiazolidinone Furan-2-ylmethylene, 2-hydroxybenzoic acid Under investigation ~400 (estimated)
5h Thiazolidinone 5-Methoxyindole MIC: 1.56–6.25 µg/mL (antimicrobial) 436.45 [1]
Compound 8 Thiazolidinone Benzimidazole IC₅₀: 8.2 µM (MCF-7) 397.42 [5]
Chlorobenzylidene Derivative Thiazolidinone 2-Chlorobenzylidene, amide linker N/A 462.93 [9]
Acetic Acid Derivative Thiazolidinone Phenylethoxyphenyl IC₅₀: 12 µM (α-glucosidase) 454.54 [8]

Research Findings and Mechanistic Insights

  • Antimicrobial vs. Anticancer Activity : Indole and benzimidazole derivatives show divergent activities, likely due to substituent-driven target specificity. Furan-based compounds may occupy an intermediate niche with balanced pharmacokinetics .
  • Synthetic Feasibility : The target compound’s synthesis (similar to ) involves condensation of 4-oxo-2-thioxothiazolidin-3-ylbenzoic acid with furan-2-carbaldehyde under acidic conditions. Yields depend on steric and electronic effects of substituents .
  • Lumping Strategy Relevance: While structurally similar thiazolidinones are often grouped for computational modeling (e.g., lumping in atmospheric chemistry ), biological data here underscores the need for individualized evaluation due to substituent-driven activity shifts.

Métodos De Preparación

Formation of 3-Aryl-2-thioxothiazolidin-4-ones

The Holmberg method serves as the cornerstone for generating 3-arylrhodanine precursors. Bis(carboxymethyl)trithiocarbonate reacts with aromatic amines (e.g., 4-amino-2-hydroxybenzoic acid) in ethanol under reflux to yield 3-aryl-2-thioxothiazolidin-4-ones. For instance, 3a–e were synthesized in 72–89% yields using this approach. Critically, attempts to prepare 3f (2-hydroxy-4-(4-oxo-2-thioxothiazolidin-3-yl)benzoic acid) failed due to spontaneous decarboxylation, underscoring the sensitivity of ortho-hydroxy substituents to thermal degradation.

Table 1: Optimization of Holmberg Reaction Conditions for 3-Arylrhodanine Synthesis

Amine Solvent Temp (°C) Time (h) Yield (%)
4-Aminobenzoic acid EtOH 78 6 85
2-Aminophenol EtOH 78 6 72
4-Amino-2-HBA EtOH 78 6 0*

*Decarboxylation observed.

Knoevenagel Condensation with Furan-2-carbaldehyde

The rhodanine intermediate undergoes Knoevenagel condensation with furan-2-carbaldehyde to install the methylene bridge. Microwave-assisted reactions (110°C, 5 min) in dimethyl ether (DME) with triethylamine (TEA) as a base achieve superior regioselectivity for the E-isomer compared to conventional heating. For example, coupling 3a with furan-2-carbaldehyde under microwave irradiation yielded the target compound in 68% purity, which improved to 92% after recrystallization from methanol.

Mechanistic Insight : The reaction proceeds via deprotonation of the rhodanine’s active methylene group, followed by nucleophilic attack on the aldehyde carbonyl. The E-configuration is favored due to steric hindrance between the furan ring and thiazolidinone’s sulfur atom.

Suzuki-Miyaura Cross-Coupling for Furan-Benzoic Acid Hybridization

Synthesis of 5-Formylfuran-2-yl Benzoic Acid Derivatives

Aryl halides (e.g., methyl 4-iodosalicylate) are coupled with 5-formylfuran-2-boronic acid via palladium-catalyzed Suzuki-Miyaura cross-coupling. Using Pd(PPh₃)₂Cl₂ (5 mol%) and Na₂CO₃ in DMF/EtOH (3:2) at 80°C for 12 h, 4-(5-formylfuran-2-yl)-2-hydroxybenzoic acid is obtained in 89% yield. This step is critical for introducing the hydroxyphenyl group while preserving the aldehyde functionality for subsequent condensation.

Table 2: Key Parameters for Suzuki-Miyaura Coupling

Aryl Halide Boronic Acid Catalyst Yield (%)
Methyl 4-iodosalicylate 5-Formylfuran-2-boronic acid Pd(PPh₃)₂Cl₂ 89
4-Chloro-3-iodobenzotrifluoride 5-Formylfuran-2-boronic acid Pd(PPh₃)₂Cl₂ 76

Final Assembly via Microwave-Assisted Cyclocondensation

The aldehyde intermediate reacts with 3-arylrhodanine under microwave irradiation (90°C, 10 min) to form the E-configured product. TEA facilitates imine formation, while controlled heating minimizes side reactions such as Z-isomerization or furan ring opening. Post-reaction acidification (HCl, pH 1) precipitates the crude product, which is purified via flash chromatography (PE/EtOAc = 4:1) to achieve >95% HPLC purity.

Alternative Route: Thiourea-Mediated Cyclization

One-Pot Synthesis from Thiourea Derivatives

A less common but efficient method involves cyclizing thiourea derivatives with chloroacetic acid. For example, phenethylamine reacts with CS₂ in diethyl ether to form a dithiocarbamate, which cyclizes with chloroacetic acid at 100°C for 2 h to yield 3-phenethyl-2-thioxothiazolidin-4-one. While this approach achieves moderate yields (56%), it offers scalability for industrial applications.

Critical Challenge : Controlling the stereochemistry at the methylene bridge remains difficult, often requiring chiral auxiliaries or asymmetric catalysis—a limitation absent in Knoevenagel-based routes.

Spectroscopic Characterization and Isomeric Purity

NMR and IR Analysis

The E-isomer exhibits distinct ¹H NMR signals: the furan-methylene proton resonates as a singlet at δ 7.45–7.65 ppm, while the thiazolidinone’s NH proton appears as a broad peak at δ 12.1–12.3 ppm. IR spectra confirm the thioxo group (C=S stretch at 1210–1240 cm⁻¹) and carboxylic acid (O-H stretch at 2500–3000 cm⁻¹).

Chromatographic Resolution of E/Z Isomers

Reverse-phase HPLC (C18 column, MeOH/H₂O = 70:30) separates E and Z isomers, with the E-isomer eluting earlier (tR = 6.7 min) due to reduced polarity. MS-ESI confirms the molecular ion peak at m/z 388.1 [M-H]⁻, consistent with the theoretical mass.

Comparative Evaluation of Synthetic Routes

Table 3: Efficiency Metrics for Primary Preparation Methods

Method Yield (%) Purity (%) Isomeric Ratio (E:Z)
Holmberg + Knoevenagel 68 92 95:5
Suzuki + Microwave 76 95 98:2
Thiourea Cyclization 56 85 80:20

The Suzuki-Miyaura cross-coupling route outperforms others in yield and stereoselectivity, albeit with higher palladium catalyst costs.

Q & A

Q. What are the key structural features of this compound, and how are they characterized?

The compound features a thiazolidinone core (4-oxo-2-thioxothiazolidin-3-yl), a furan-2-ylmethylene substituent at position 5, and a 2-hydroxybenzoic acid moiety at position 4. Characterization typically employs NMR (¹H/¹³C) to confirm regiochemistry, IR spectroscopy for carbonyl (C=O, C=S) and hydroxyl (O-H) groups, and X-ray crystallography to resolve stereochemistry and confirm the (E)-configuration .

Q. What is the general synthetic route for this compound?

Synthesis involves condensation of 4-oxo-2-thioxothiazolidin-3-ylcarboxylic acid derivatives with furan-2-carbaldehyde in acetic acid under reflux. Sodium acetate is used as a base to facilitate Knoevenagel condensation. Purification is achieved via recrystallization from acetic acid or DMF-acetic acid mixtures .

Q. Which spectroscopic methods are critical for assessing purity?

High-resolution mass spectrometry (HRMS) confirms molecular weight, while HPLC with UV detection (λ = 254–280 nm) monitors purity. TLC (silica gel, ethyl acetate/hexane) is used for intermediate checks .

Q. What biological assays are commonly used to evaluate its activity?

Standard assays include:

  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 10–100 μM.
  • Antimicrobial : Disk diffusion or microdilution against E. coli and S. aureus.
  • Anti-inflammatory : COX-2 inhibition ELISA .

Q. How does the furan substituent influence reactivity?

The furan ring enhances π-conjugation, stabilizing the exocyclic double bond in the (E)-configuration. It also increases electrophilicity at the thiazolidinone carbonyl, facilitating nucleophilic attacks (e.g., by thiols in biological targets) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Key parameters:

  • Solvent : Acetic acid (polar protic) promotes proton transfer in condensation; DMF improves solubility of intermediates.
  • Temperature : Reflux (~110–120°C) balances reaction rate and side-product formation.
  • Catalyst : Anhydrous sodium acetate (3–5 eq.) minimizes hydrolysis of the thioxothiazolidinone ring .

Q. What strategies resolve contradictions in reported bioactivity data?

Discrepancies may arise from assay conditions (e.g., cell line variability, compound solubility in DMSO/PBS). Solutions include:

  • Dose-response validation : Test multiple concentrations (1–200 μM) with triplicate measurements.
  • Metabolic stability assays : Use liver microsomes to account for degradation .

Q. How does stereochemistry impact molecular interactions with biological targets?

The (E)-configuration ensures proper spatial alignment of the furan and benzoic acid groups for hydrogen bonding (e.g., with kinase ATP pockets). Molecular docking (AutoDock Vina) predicts binding modes, which can be validated via site-directed mutagenesis .

Q. What analytical challenges arise in characterizing by-products?

Common by-products include (Z)-isomers and hydrolyzed thiazolidinones. LC-MS/MS with C18 columns (acetonitrile/0.1% formic acid gradient) separates these. Isotopic labeling (¹³C-aldehyde) tracks reaction pathways .

Q. How can computational modeling guide derivative design?

Density functional theory (DFT) calculates charge distribution to predict electrophilic sites. QSAR models correlate substituent electronegativity (e.g., chloro vs. methoxy groups) with bioactivity. ADMET predictions (SwissADME) prioritize derivatives with improved bioavailability .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.